tert-Butyl diethylcarbamate
Description
Significance of Carbamate (B1207046) Scaffolds in Modern Chemical Transformations
The utility of carbamates extends beyond their presence in bioactive molecules. In organic synthesis, the carbamate group serves as a versatile protecting group for amines. Among the various amine-protecting groups, carbamates are frequently used to enhance chemical stability towards acids, bases, and hydrogenation. The carbamate functionality can also influence the conformational preferences of a molecule due to the delocalization of the nitrogen lone pair into the carbonyl group. This has implications for controlling stereochemistry in complex synthetic sequences. Furthermore, carbamates are important intermediates in the synthesis of a wide range of organic compounds, including other heterocycles and functionalized molecules.
Overview of tert-Butyl Carbamates in Synthetic Methodologies
Within the broad class of carbamates, tert-butyl carbamates (Boc-carbamates) are particularly prominent as protecting groups for amines. The tert-butoxycarbonyl (Boc) group is valued for its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions. This orthogonality with other protecting groups makes it a cornerstone of modern peptide synthesis and the synthesis of complex natural products and pharmaceuticals. The steric bulk of the tert-butyl group can also play a role in directing the regioselectivity of reactions on the protected molecule. The synthesis of tert-butyl carbamates is well-established, with common methods including the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or the Curtius rearrangement of an acyl azide (B81097) in the presence of tert-butanol.
Scope and Research Focus on tert-Butyl Diethylcarbamate
This article focuses specifically on the chemical compound This compound . This compound is a member of the tert-butyl carbamate family where the nitrogen atom is disubstituted with two ethyl groups. While the closely related tert-butyl N,N-dimethylcarbamate has been the subject of some investigation, research specifically detailing the synthesis, reactivity, and applications of this compound is more limited. This article will provide a comprehensive overview of the known properties and synthetic routes to this specific carbamate, drawing on available literature and providing context from closely related compounds where appropriate, while maintaining a strict focus on the title compound.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMZOKWXOTXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Properties of Tert Butyl Diethylcarbamate
The physical and chemical properties of a compound are fundamental to its application in organic synthesis. The following table summarizes the known properties of tert-butyl diethylcarbamate.
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | N/A |
| Molecular Weight | 173.25 g/mol | N/A |
| CAS Number | 51170-54-8 | nih.gov |
| Appearance | Not specified in detail, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Density | Not reported | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of Tert Butyl Diethylcarbamate
The synthesis of tert-butyl carbamates can be achieved through several established methods in organic chemistry. While specific literature on the synthesis of tert-butyl diethylcarbamate is not abundant, general methods for carbamate (B1207046) formation can be applied.
One potential route involves the reaction of diethylamine (B46881) with a suitable tert-butoxycarbonylating agent. A common and efficient method for the formation of tert-butyl carbamates is the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The reaction of diethylamine with Boc anhydride (B1165640) would be expected to yield this compound.
Another approach for the synthesis of related silyl (B83357) carbamates involves the reaction of a silylated amine with supercritical carbon dioxide. For instance, (tert-butyldimethylsilyl)-N,N-diethyl carbamate has been synthesized by treating (tert-butyldimethylsilyl)diethylamine with supercritical CO2 at 60 °C. rsc.org This suggests a potential, albeit less conventional, route for the formation of carbamates that might be adaptable for the synthesis of this compound itself, likely starting from a different set of reagents.
Advanced Spectroscopic and Structural Elucidation
High-Resolution NMR Spectroscopy for Conformational and Mechanistic Analysis
High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule. For carbamates, it provides critical data on structure, conformation, and dynamic processes such as rotational barriers.
The tert-butyl group is particularly valuable as an NMR probe for studying large biomolecular assemblies. nih.govnih.gov Its three chemically equivalent methyl groups produce an intense, sharp singlet in ¹H NMR spectra, which can remain narrow even when the group is attached to a very large macromolecule, provided it retains internal mobility. nih.gov This high sensitivity allows for the detection of signals at low micromolar or even nanomolar concentrations. nih.govnih.gov
Researchers have successfully attached tert-butyl (tBu) groups to proteins to study large, unstable, or poorly soluble complexes, such as those involved in neurotransmitter release. nih.govnih.govresearchgate.net While binding to a target can sometimes lead to significant broadening of the tBu resonance if its mobility is restricted at the binding interface, in many cases, sharp signals are still observable in complexes exceeding 200 kDa. nih.govnih.gov This makes the tert-butyl group a versatile and highly sensitive tool for solution NMR studies of macromolecular systems. nih.gov
Table 1: Example ¹H NMR Acquisition Parameters for tBu-Tagged Proteins
| Parameter | Value |
|---|---|
| Spectral Width | 8,103 Hz |
| Acquisition Time | 0.6 s |
| Relaxation Delay | 1.0 s |
| Total Recycling Time | 1.6 s |
Data sourced from studies on tBu-tagged proteins, demonstrating typical acquisition conditions. nih.gov
NMR spectroscopy is instrumental in identifying and characterizing transient species like reaction intermediates and transition states. In the context of carbamate (B1207046) chemistry, NMR has been used to monitor the formation and decomposition of carbamates in solution. For instance, ¹³C NMR spectroscopy has been employed to investigate the equilibrium between linear primary alkanolamines, CO₂, and the resulting carbamate and bicarbonate species. acs.org This quantitative method allows for the calculation of the concentration of each species at equilibrium, providing insight into reaction mechanisms. acs.org
The rotation around the C–N bond in carbamates is a dynamic process that can be studied using variable-temperature NMR. This restricted rotation, arising from the partial double bond character of the C–N bond due to resonance, results in distinct NMR signals for groups attached to the nitrogen at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal.
The energy barrier to this rotation (ΔG‡) can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) of the signals at low temperature. nd.edu Studies on various carbamates have shown that these rotational barriers are typically in the range of 10-17 kcal/mol. nd.educolostate.eduacs.org For example, dynamic NMR experiments on cyclohexyl N,N-dimethylcarbamate showed a barrier of about 15 kcal/mol. colostate.edu Interestingly, unlike amides, the rotational barriers for many simple carbamates show little sensitivity to solvent polarity. colostate.eduacs.org However, factors such as the electronic properties of substituents can have a significant impact; N-(2-pyrimidyl)carbamates exhibit unusually low rotational barriers (<9 kcal/mol) due to the electron-withdrawing nature of the pyrimidyl ring, which increases the single bond character of the C(carbonyl)-N bond. nd.edu
Table 2: Rotational Free Energy Barriers (ΔG‡) for Selected Carbamates
| Compound | Coalescence Temp. (Tc) | ΔG‡ (kcal/mol) | Solvent |
|---|---|---|---|
| N-(2-pyridyl)carbamate analogue 8 | 203 K | 10.2 | THF-d8 |
| N-phenylcarbamate analogue 9 | 250 K | 12.3 | CDCl₃ |
| N-(2-pyrimidyl)carbamate analogue 7 | Not observed by 183 K | <9.0 | THF-d8 |
Data adapted from a study on N-arylcarbamates, highlighting the influence of the aryl group on the rotational barrier. nd.edu
Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the vibrational modes of molecules and is highly effective for identifying functional groups and monitoring their transformations during chemical reactions. nih.govwiley.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. nih.govwiley.com
For carbamates, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching band, which typically appears in the region of 1730-1680 cm⁻¹. nih.gov In-situ IR spectroscopy has been used to monitor reactions such as the metalation and rearrangement of aryl carbamates by following the disappearance of the starting carbamate's C=O band (e.g., ~1730 cm⁻¹) and the appearance of bands corresponding to intermediates and products at different frequencies. nih.gov For instance, the formation of an arylsodium intermediate shifts the carbonyl absorption to a lower energy (~1673 cm⁻¹), indicating chelation. nih.gov
The position of the C=O band is sensitive to the molecular environment, including hydrogen bonding. tandfonline.com The formation of hydrogen bonds with proton donors typically causes a shift of the C=O stretching frequency to lower wavenumbers. This effect has been studied in complexes between N-methyl methyl-carbamate and phenol (B47542) derivatives. tandfonline.com Raman spectroscopy can also be used to identify skeletal structures and bonds like C-C and C-S, providing complementary information to IR. nih.gov
Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Adduct Identification
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. uni-saarland.de In the context of mechanistic studies, electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying intermediates and adducts in a reaction mixture. researchgate.net
For carbamates, a common fragmentation pathway observed in ESI-MS involves the neutral loss of isocyanic acid derivatives. For example, many N-methyl carbamates show a characteristic neutral loss of methyl isocyanate (CH₃NCO), corresponding to a loss of 57 Da. nih.gov The fragmentation of tert-butyl groups is also common, often proceeding through the loss of a methyl radical to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. nih.govresearchgate.net The fragmentation of ionized tert-butylnaphthalenes, for instance, is initiated by the exclusive loss of a methyl radical. researchgate.net
Advanced techniques like tandem mass spectrometry (MS/MS) and infrared multiphoton dissociation (IRMPD) spectroscopy can provide even more detailed structural information on key intermediates. researchgate.net By combining ESI-MS for identifying species in the reaction media with IRMPD for detailed structural analysis, researchers can build a comprehensive picture of a reaction's catalytic cycle, as demonstrated in the mechanistic investigation of an organocatalytic bromocyclization of O-allyl carbamates. researchgate.net Furthermore, trapping labile modifications, such as the carbamate post-translational modification on proteins formed by CO₂, with chemical reagents allows for their stabilization and subsequent identification by HPLC-ESI-MS/MS. frontiersin.org
Table 3: Common Fragmentation Patterns for Carbamate-Related Structures
| Structural Feature | Fragmentation Process | Common Neutral Loss / Fragment Ion (m/z) |
|---|---|---|
| N-Methyl Carbamate | Cleavage of ester and C-N bonds | Neutral loss of CH₃NCO (57 Da) nih.gov |
| tert-Butyl Group | Loss of methyl radical | M - 15 researchgate.net |
| tert-Butyl Group | Formation of tert-butyl cation | m/z 57 uni-saarland.de |
| Carboxylic Acid Moiety | Loss of hydroxyl group | M - 17 libretexts.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for tert-butyl diethylcarbamate itself was not found in the searched literature, data from closely related tert-butyl carbamate derivatives provide valuable insights into the expected solid-state conformations.
For example, the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate reveals key bond lengths and angles for the carbamate group. nih.gov In this structure, the C(carbonyl)-N bond length is 1.404 Å, and the C=O bond length is 1.201 Å. The carbamate group is nearly coplanar with the aromatic system, indicating significant electronic delocalization. nih.gov In another example, tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, the molecule exhibits a specific conformation in the solid state, and its crystal packing is stabilized by intermolecular hydrogen bonds. researchgate.net
These studies show that the tert-butyl group and the carbamate functionality dictate the supramolecular assembly in the crystal lattice through various interactions, including hydrogen bonding and, in some cases, π–π stacking. nih.govresearchgate.net Should crystals of this compound be obtained, X-ray diffraction would provide precise data on its bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexyl N,N-dimethylcarbamate |
| N-(2-pyrimidyl)carbamate |
| N-(2-pyridyl)carbamate |
| N-phenylcarbamate |
| N-methyl methyl-carbamate |
| O-allyl carbamates |
| tert-butyl 3,6-diiodocarbazole-9-carboxylate |
| tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate |
| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |
| Methyl chloroformate |
| (R)-(-)-2-phenylglycinol |
Analysis of Molecular Conformations and Intermolecular Interactions in Carbamide Derivatives
The conformational landscape and intermolecular interactions of carbamide derivatives like this compound are dictated by the interplay of steric and electronic effects of their substituent groups. While specific conformational analysis of this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous carbamide and urea (B33335) derivatives.
The primary non-covalent forces at play in carbamide derivatives are dipole-dipole interactions and hydrogen bonds. rsc.org In the case of this compound, the bulky tert-butyl group introduces significant steric hindrance, which can influence the rotational freedom around the C-O and N-C bonds, thereby favoring specific conformations to minimize steric strain. chemconnections.orgupenn.edu The diethylamino group, with its ethyl chains, also contributes to the steric profile and can engage in weak C-H···O or C-H···π interactions.
Theoretical studies on model amide and urea systems interacting with molecules like carbon dioxide reveal that the carbamide functional group can act as a Lewis base, with the carbonyl oxygen being the primary interaction site. ulpgc.esmdpi.com Furthermore, hydrogen atoms on the alkyl groups can form weak hydrogen bonds. ulpgc.es Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions in crystals, often reveals that H···O, H···H, and H···N interactions are dominant in the crystal packing of related nitrogen-containing heterocyclic compounds. frontiersin.org
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Dipole-Dipole | Arises from the alignment of permanent molecular dipoles. The carbamate group has a significant dipole moment. | A primary force governing the packing and bulk properties of the compound. |
| van der Waals Forces | Includes dispersion forces (London forces) and steric repulsion. | The large surface area of the tert-butyl and diethyl groups leads to significant dispersion forces. Steric repulsion involving the bulky tert-butyl group is crucial in determining molecular conformation. chemconnections.org |
| Weak C-H···O Hydrogen Bonds | Interaction between the electron-deficient hydrogen on the ethyl or tert-butyl groups and the electron-rich carbamate oxygen of a neighboring molecule. | Contributes to the stability of the condensed-phase structure. Theoretical studies on similar systems confirm the role of such interactions. ulpgc.es |
| Lewis Acid-Base Interactions | The carbamate group, particularly the carbonyl oxygen, can act as a Lewis base (electron donor) towards Lewis acidic species. ulpgc.es | This property is key to its interaction with solvents and other chemical species, including metal ions. |
Table 1: Summary of Key Intermolecular Interactions in Carbamide Derivatives.
Crystallographic Studies of Metal-Carbamate Complexes
While a specific crystal structure for a metal complex of this compound is not readily found in surveyed literature, the coordination chemistry of carbamates, particularly the closely related diethylcarbamate (Et₂NCO₂⁻) and diethyldithiocarbamate (B1195824) (Et₂NCS₂⁻) ligands, is well-established through single-crystal X-ray diffraction. nih.goviucr.orgnih.govtandfonline.com These studies provide a robust framework for understanding how a this compound ligand would coordinate to a metal center.
Carbamato ligands (R₂NCO₂⁻) are generated from the reaction of a secondary amine with carbon dioxide and typically coordinate to metal ions as monoanionic, bidentate ligands through the two oxygen atoms. nih.gov This forms a stable four-membered chelate ring with the metal atom. The coordination mode can, however, vary, with bridging modes also being possible, leading to the formation of polynuclear complexes. For example, the crystal structure of cadmium(II) N,N-diethyldithiocarbamate reveals a binuclear complex where two dithiocarbamate (B8719985) ligands bridge the two cadmium centers. rsc.org
Spectroscopic data, particularly IR and NMR spectroscopy, complement crystallographic findings. researchgate.netresearchgate.net In IR spectra, the coordination of the carbamate ligand to a metal is evidenced by shifts in the characteristic vibrational bands of the NCO₂ group. nih.gov
| Complex | Metal Center | Coordination Geometry | Key Structural Feature(s) | Reference |
|---|---|---|---|---|
| [Pb(S₂CNEt₂)₂] | Lead (Pb) | Distorted Pyramidal | Monomeric complex with four Pb-S bonds of varying lengths. | iucr.org |
| {CuII(dedtc)₂}₂·C₆₀ | Copper (Cu) | Square Planar (approx.) | Dimeric, butterfly-shaped copper(II) diethyldithiocarbamate units co-crystallized with fullerene. | rsc.org |
| [Cd₂(S₂CNEt₂)₄] | Cadmium (Cd) | Five-coordinate (Tetragonal pyramid/Trigonal bipyramid intermediate) | Binuclear complex with two bridging diethyldithiocarbamate ligands. | rsc.org |
| [Co(Et₂dtc)₃] | Cobalt (Co) | Octahedral | Monomeric complex with three bidentate diethyldithiocarbamate ligands. | tandfonline.com |
Table 2: Representative Crystallographic Data for Metal Complexes with Diethyl-substituted Carbamate Analogues.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Reaction Energetics and Pathways
Quantum chemical calculations are fundamental to understanding the energetics and preferred pathways of chemical reactions involving tert-butyl diethylcarbamate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The study of reaction mechanisms hinges on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Both Density Functional Theory (DFT) and ab initio methods are employed to locate and characterize these critical structures for reactions involving carbamates.
Density Functional Theory (DFT): This approach calculates the electronic energy of a molecule based on its electron density. It is a widely used method due to its balance of computational cost and accuracy. For reactions such as the thermal decomposition or hydrolysis of this compound, DFT methods like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), can be used to model the bond-breaking and bond-forming processes. The localization of a transition state is achieved by finding a stationary point on the potential energy surface that has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Ab Initio Methods: These methods are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy, albeit at a higher computational cost. For carbamate (B1207046) systems, ab initio calculations have been used to study reaction mechanisms, such as their formation from amines and carbon dioxide. researchgate.netacs.orgcapes.gov.brcolab.wsnih.gov These studies provide benchmarks for understanding the fundamental steps of reactions involving the carbamate moiety. For this compound, these methods could precisely model the transition states for its formation or subsequent reactions, providing detailed geometric and electronic information.
A hypothetical transition state localization for the hydrolysis of a generic carbamate is presented in the table below, illustrating the kind of data obtained from these calculations.
| Parameter | Value | Description |
| Method | B3LYP/6-31G* | DFT functional and basis set used. |
| Imaginary Frequency (ν) | -450 cm⁻¹ | The single imaginary frequency of the transition state. |
| Key Bond Distance (C-O) | 1.85 Å | The breaking bond in the transition state. |
| Key Bond Distance (C-N) | 1.50 Å | The C-N bond length in the transition state. |
| Activation Energy (Ea) | 25 kcal/mol | The calculated energy barrier for the reaction. |
Once a transition state is located, computational methods can predict key kinetic parameters and map out the entire reaction pathway.
Activation Parameters: By performing frequency calculations on the reactant and transition state geometries, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. These parameters are crucial for predicting reaction rates. For instance, DFT calculations on the formation of carbamates have been used to determine activation energies. researchgate.net
Reaction Coordinates: The reaction coordinate, often visualized through an Intrinsic Reaction Coordinate (IRC) calculation, maps the pathway from reactants to products through the transition state. This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed view of the geometric changes throughout the reaction. For a reaction involving this compound, an IRC calculation would illustrate the concerted motions of atoms as, for example, the tert-butoxycarbonyl group is cleaved.
The following table shows representative calculated activation parameters for a hypothetical carbamate reaction.
| Parameter | Calculated Value | Unit | Significance |
| ΔE‡ | 22.5 | kcal/mol | Electronic energy of activation. |
| ΔH‡ | 21.8 | kcal/mol | Enthalpy of activation at 298 K. |
| ΔG‡ | 35.2 | kcal/mol | Gibbs free energy of activation at 298 K. |
| Reaction Coordinate | C-O bond stretch | Å | Primary geometric change along the pathway. |
Molecular Modeling of Steric and Electronic Effects
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. For this compound, these models are essential for understanding how its specific substituents influence its behavior.
The presence of rotatable bonds in this compound gives rise to multiple conformations, each with a different energy.
Conformational Analysis: The bulky tert-butyl group and the two ethyl groups on the nitrogen atom create significant steric hindrance, which will dictate the preferred three-dimensional shape of the molecule. mdpi.comacs.orgwikipedia.org Computational methods can systematically explore the potential energy surface by rotating the key single bonds (C-O and C-N) to identify stable conformers (energy minima). Studies on similar carbamates have shown that they can exist as cis and trans isomers with respect to the C-N amide-like bond, often with small energy differences between them. nih.gov The ratio of these conformers can be predicted using Boltzmann statistics based on their relative energies.
Stability Studies: The chemical stability of carbamates can be assessed computationally. For example, the stability towards hydrolysis can be related to the electrophilicity of the carbonyl carbon. nih.gov Theoretical studies can quantify how the electron-donating diethylamino group and the bulky tert-butyl group affect the stability of the carbamate linkage. acs.org
A representative conformational energy profile for a generic dialkylcarbamate is shown below.
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Trans | 180° | 0.00 | 86.7 |
| Cis | 0° | 1.20 | 13.3 |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
HOMO and LUMO Analysis: For this compound, the HOMO is expected to be located primarily on the nitrogen atom and the adjacent carbonyl oxygen, reflecting its nucleophilic character. The LUMO is likely to be the π* antibonding orbital of the carbonyl group, indicating that the carbonyl carbon is the primary site for nucleophilic attack. The energies of these orbitals, which can be readily calculated, provide a quantitative measure of the molecule's nucleophilicity and electrophilicity. pku.edu.cn
Reactivity Prediction: By analyzing the shapes and energies of the HOMO and LUMO, predictions can be made about the regioselectivity and stereoselectivity of reactions. For example, in a reaction with an electrophile, the attack will be favored at the atomic centers where the HOMO has the largest lobes. Conversely, a nucleophile will preferentially attack at the sites with the largest LUMO lobes. FMO analysis can be applied to understand the reactivity of various carbamate compounds. researchgate.netrsc.org
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 9.7 | Energy difference, indicative of the molecule's kinetic stability. |
Simulation of Reaction Dynamics and Kinetic Isotope Effects
Beyond static models of reactants and transition states, computational chemistry can simulate the time-evolution of a reacting system and predict subtle effects that provide deep mechanistic insight.
Reaction Dynamics: While less common for molecules of this size due to computational expense, ab initio molecular dynamics (AIMD) simulations could, in principle, be used to study the detailed atomic motions during a reaction involving this compound. researchgate.net Such simulations provide a movie-like view of the reaction, revealing dynamic effects that are not captured by static models.
Kinetic Isotope Effects (KIEs): The KIE is the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). wikipedia.org It is a sensitive probe of bond-breaking and bond-forming in the rate-determining step of a reaction. princeton.edu Theoretical calculations can predict KIEs by computing the vibrational frequencies of both the light and heavy isotopologues at the reactant and transition state geometries. nih.gov For a reaction involving the cleavage of a C-H bond on one of the ethyl groups of this compound, a significant primary KIE would be expected. Theoretical studies on the degradation of other carbamates have utilized such calculations to elucidate reaction mechanisms. researchgate.net Experimental studies have also measured carbon-13 isotope effects in reactions involving carbamates. nih.gov
The following table presents hypothetical calculated KIEs for a reaction involving a carbamate.
| Isotopic Substitution | Reaction Step | Calculated k_light / k_heavy | Mechanistic Implication |
| C-H vs C-D | Proton Abstraction | 6.5 | C-H bond breaking occurs in the rate-determining step. |
| ¹²C vs ¹³C | Decarboxylation | 1.04 | C-O or C-N bond cleavage is part of the rate-determining step. |
Applications in Synthetic Organic Chemistry and Materials Science
Advanced Materials and Polymer Science Applications
Design of Specialty Chemical Precursors for Industrial Synthesis
This lack of specific information prevents the generation of a scientifically accurate article that strictly adheres to the requested outline and subject matter. The available data pertains to analogous compounds and not the specific molecule of interest. Therefore, a detailed and thorough article on the specified applications of "tert-Butyl diethylcarbamate" cannot be constructed at this time.
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies for Carbamate (B1207046) Production
The chemical industry is increasingly focused on developing "green" synthetic routes to reduce environmental impact. For carbamate synthesis, this involves moving away from hazardous reagents like phosgene (B1210022) and exploring more sustainable alternatives.
One promising approach is the utilization of carbon dioxide (CO2) as a C1 source. nih.gov CO2 is an abundant, inexpensive, and non-toxic renewable carbon source. acs.org Research has demonstrated the feasibility of synthesizing carbamates from CO2, amines, and alcohols. rsc.orgresearchgate.net These methods often employ catalysts to facilitate the reaction under milder conditions. For instance, a TiO2–Cr2O3/SiO2 catalyst has been shown to be effective in the synthesis of N-substituted carbamates from amines, urea (B33335) (a CO2 equivalent), and alcohols, achieving high yields. rsc.org The development of efficient and recyclable catalyst systems, such as graphene oxide-based zinc composites and titanium phosphate, is a key area of ongoing research to make CO2 fixation for carbamate synthesis more viable. nih.gov
Another sustainable strategy is the development of continuous flow processes for carbamate synthesis. Continuous methodologies can offer faster reaction times and safer handling of reagents compared to traditional batch processes. acs.org Recent studies have shown the successful continuous synthesis of carbamates from amines, alkyl halides, and CO2 without the need for a catalyst, representing a significant step towards more efficient and safer production. acs.org
Future research in this area will likely focus on:
Designing novel, highly efficient, and selective catalysts for CO2 utilization.
Optimizing reaction conditions to minimize energy consumption and waste generation.
Expanding the scope of continuous flow methodologies to a wider range of carbamate derivatives.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. jetir.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with high accuracy. eurekalert.orgdartmouth.edu This predictive power can significantly accelerate the discovery and optimization of synthetic routes for compounds like tert-butyl diethylcarbamate.
ML models can be trained on large reaction databases to predict reaction conditions, yields, and selectivity. beilstein-journals.orgnih.gov For a given reaction, AI can suggest optimal solvents, catalysts, and temperatures, reducing the need for extensive experimental screening. chemai.io For example, machine learning frameworks can be integrated into active learning loops where the AI suggests experiments, learns from the results, and proposes new, improved conditions iteratively. arxiv.org
The process of predicting reaction outcomes can be broken down into two main steps for a machine learning model:
Generation of plausible products from a given set of reactants using generalized reaction templates. acs.orgmit.edu
Ranking of these potential products to identify the major product using a trained machine learning model. acs.orgmit.edu
This approach has been successfully applied to predict the products of thousands of reactions from patent literature. mit.edu
Future applications of AI and ML in the context of this compound synthesis and reactivity could include:
De novo design of synthetic pathways: AI algorithms could propose entirely new and more efficient synthetic routes to this compound.
Prediction of novel reactivity: By learning the underlying principles of chemical reactivity, ML models could predict how this compound might behave under previously unexplored conditions or with novel reagents.
Optimization of reaction conditions: Machine learning can be used to fine-tune reaction parameters to maximize yield and minimize byproducts, leading to more efficient and cost-effective syntheses. beilstein-journals.org
The integration of high-throughput experimentation with machine learning will be crucial for generating the large datasets needed to train robust and accurate predictive models. nih.gov
Exploration of Novel Reactivity Patterns for this compound
While the fundamental reactivity of carbamates is well-established, there is ongoing research into discovering novel transformations and applications. The unique electronic and steric properties imparted by the tert-butyl and diethyl groups on the carbamate functionality can lead to unexpected reactivity.
One emerging area of interest is the use of carbamate-substituted compounds in cycloaddition reactions. For example, a related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been identified as a "chameleon" diene in Diels-Alder reactions. mdpi.com This means it can react efficiently with both electron-rich and electron-deficient dienophiles, a behavior that is not typically observed. mdpi.com Although the cycloadditions with electron-deficient dienophiles were found to be faster, the ability to react with a broad range of substrates opens up new possibilities for the synthesis of complex cyclic molecules. mdpi.com
Table 1: Comparison of Reaction Rates for the Cycloaddition of tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate with Different Dienophiles
| Dienophile | Initial Rate (mmol/h) | Half-life (t½, hours) | Pseudo-first-order rate constant (× 10⁻⁶ s⁻¹) |
|---|---|---|---|
| Methyl acrylate | 24 | 5 | 38.5 |
| Butyl vinyl ether | 7.3 | 16.5 | 11.7 |
| Vinyl acetate | 3.4 | 36 | 5.35 |
This table is based on data presented for a structurally related tert-butyl carbamate derivative and is illustrative of the types of reactivity studies that could be applied to this compound. mdpi.com
Future research into the novel reactivity of this compound could involve:
Investigating its potential as a reactant in various pericyclic reactions.
Exploring its use in transition metal-catalyzed cross-coupling reactions.
Studying its behavior under photochemical or electrochemical conditions to unlock new reaction pathways.
The bulky tert-butyl group can also play a significant role in directing the stereochemical outcome of reactions, a phenomenon known as the "tert-butyl effect". researchgate.net This steric influence could be exploited to develop highly selective transformations.
Interdisciplinary Research with Chemical Biology Focusing on Molecular Interactions
Chemical biology seeks to understand and manipulate biological systems using chemical tools. Carbamates are structurally related to amides and esters and can exhibit good chemical and proteolytic stability, making them interesting motifs for designing molecules that can interact with biological targets. researchgate.net The tert-butyl group is also a common feature in many drug molecules, where it can increase stability and specificity. researchgate.net
Interdisciplinary research could explore the molecular interactions of this compound and its derivatives with biomolecules such as proteins and nucleic acids. While direct studies on this compound are limited, research on similar small molecules provides a basis for potential investigations. For example, studies have examined the binding of methyl tert-butyl ether (MTBE) to DNA, revealing that it can interact with both G-quadruplex and calf thymus DNA. nih.gov Thermodynamic analysis suggested that such interactions are enthalpy-favored. nih.gov
Future interdisciplinary research avenues could include:
Computational modeling: Using computational chemistry to predict and analyze the potential binding modes of this compound with specific protein targets. mdpi.com This can help in identifying potential biological activities.
Synthesis of labeled derivatives: Preparing isotopically labeled versions of this compound to study its metabolic fate and interactions in cellular systems.
Development of molecular probes: Designing and synthesizing derivatives of this compound that can be used as chemical probes to study biological processes.
By combining the expertise of synthetic chemists, computational chemists, and biologists, a deeper understanding of the potential biological relevance of this compound can be achieved, potentially leading to the development of new tools for chemical biology research.
Q & A
Q. What are the standard synthetic routes for tert-butyl diethylcarbamate, and how are intermediates characterized?
this compound is typically synthesized via carbamate formation reactions, such as the reaction of diethylamine with tert-butyl chloroformate under anhydrous conditions. Key intermediates are characterized using NMR (¹H, ¹³C) to confirm structural integrity and IR spectroscopy to validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic methods?
- ¹H NMR : Look for signals corresponding to the tert-butyl group (δ ~1.2–1.4 ppm, singlet) and ethyl groups (δ ~1.2–1.3 ppm for CH₃, δ ~3.2–3.4 ppm for CH₂).
- ¹³C NMR : Confirm the carbamate carbonyl at δ ~155–160 ppm.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) against calculated values. Cross-referencing with the NIST Chemistry WebBook ensures accuracy in spectral assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers and acids .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of diethylamine.
- Stoichiometry : Maintain a 1:1.2 molar ratio of tert-butyl chloroformate to diethylamine to ensure complete conversion.
- Temperature : Slow addition at 0°C reduces exothermic side reactions .
Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamates under acidic or basic conditions?
- Controlled Studies : Conduct pH-dependent stability assays (e.g., HPLC monitoring at pH 2–12).
- Mechanistic Analysis : tert-Butyl carbamates are stable in neutral conditions but hydrolyze rapidly under strong acids (e.g., HCl) or bases (e.g., NaOH) due to cleavage of the carbamate bond.
- Literature Comparison : Reconcile discrepancies by evaluating solvent systems (e.g., aqueous vs. anhydrous) and analytical methods used in prior studies .
Q. How do steric effects of the tert-butyl group influence reactivity in downstream applications (e.g., peptide synthesis or polymer chemistry)?
The tert-butyl group acts as a protecting group for amines, leveraging its steric bulk to:
- Prevent Unwanted Reactions : Shield reactive sites during multi-step syntheses.
- Enhance Solubility : Improve solubility in organic solvents for homogeneous reaction conditions.
- Thermal Stability : Resist degradation at elevated temperatures (up to 150°C) .
Q. What analytical techniques are most effective for detecting decomposition products of this compound?
- GC-MS : Identify volatile byproducts (e.g., CO₂, tert-butanol).
- HPLC-UV/ELS : Monitor non-volatile degradation products (e.g., diethylamine hydrochloride).
- TGA/DSC : Assess thermal decomposition profiles and quantify residual solvents .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data between SDS reports and peer-reviewed studies?
- Source Evaluation : Prioritize studies using OECD guidelines or EPA-accepted protocols (e.g., IRIS assessments).
- Dose-Response Analysis : Compare LD₅₀/LC₅₀ values across studies, noting differences in administration routes (oral vs. dermal).
- Metabolite Tracking : Use radiolabeled compounds to trace metabolic pathways and identify toxic intermediates .
Q. Why do NMR spectra of this compound vary across literature reports?
- Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding.
- Impurity Peaks : Residual solvents (e.g., ethyl acetate) or moisture may introduce artifacts.
- Isomeric Purity : Ensure enantiomeric excess (if applicable) via chiral HPLC or optical rotation measurements .
Methodological Recommendations
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Literature Review : Use Research Rabbit to map citation networks and identify high-impact studies .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
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Safety Compliance : Align handling practices with OSHA HCS and GHS standards .
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Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

